molecular formula C11H19NO5S B6278820 tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate CAS No. 2126160-58-3

tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate

Cat. No. B6278820
CAS RN: 2126160-58-3
M. Wt: 277.3
InChI Key:
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Description

Tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate, also known as TBTMC, is a small organic molecule with a wide range of applications. It is a colorless solid with a molecular weight of 248.3 g/mol. TBTMC is used in the synthesis of many compounds, including pharmaceuticals, agrochemicals, and other molecules with biological activities. It is also used in the preparation of other organic compounds, such as esters, amides, and ethers. TBTMC has been studied for its potential to act as a building block for the synthesis of novel compounds with interesting biological activities.

Mechanism of Action

Tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate is an organic molecule that can act as a building block for the synthesis of novel compounds with interesting biological activities. It has been shown to act as a nucleophile in the Mitsunobu reaction, and as an electrophile in the Wittig reaction. In the Grignard reaction, tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate acts as a nucleophile, and the reaction occurs through a series of steps involving the formation of a Grignard reagent, a carbocation intermediate, and a carbanion intermediate.
Biochemical and Physiological Effects
tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate has been studied for its potential to act as a building block for the synthesis of novel compounds with interesting biological activities. It has been shown to have potential therapeutic applications in the inhibition of the enzyme thymidylate synthase, which is involved in the synthesis of thymidine, a precursor of DNA. It has also been studied for its potential to act as an herbicide or insecticide.

Advantages and Limitations for Lab Experiments

Tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate is a small organic molecule that is relatively easy to synthesize in the laboratory. It is also relatively inexpensive and widely available. However, it is not as stable as some other organic molecules, and is therefore more prone to decomposition and oxidation.

Future Directions

There are a number of potential future directions for research on tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate. One potential direction is the development of novel compounds with interesting biological activities. Another potential direction is the development of compounds with potential therapeutic applications, such as inhibitors of thymidylate synthase. Additionally, further research could be conducted on the potential of tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate to act as an herbicide or insecticide. Finally, research could be conducted on the optimization of the synthesis of tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate in the laboratory.

Synthesis Methods

Tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate can be synthesized using a variety of methods, including the Mitsunobu reaction, the Wittig reaction, and the Grignard reaction. The Mitsunobu reaction is the most common method for the synthesis of tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate, and involves the reaction of a phosphonate ester with an alcohol in the presence of a base. The Wittig reaction is another common method for the synthesis of tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate, and involves the reaction of a phosphonium salt with an aldehyde or ketone in the presence of a base. The Grignard reaction can also be used to synthesize tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate, and involves the reaction of a Grignard reagent with a carbonyl compound in the presence of a base.

Scientific Research Applications

Tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate has a wide range of applications in scientific research. It has been used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other molecules with biological activities. It has also been used in the synthesis of novel compounds with interesting biological activities. tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate has been used in the synthesis of compounds with potential therapeutic applications, such as inhibitors of the enzyme thymidylate synthase. It has also been used in the synthesis of compounds with potential agrochemical applications, such as herbicides and insecticides.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate involves the reaction of tert-butyl 4-mercaptothiomorpholine-1,1-dioxide with ethyl oxalyl chloride in the presence of a base.", "Starting Materials": [ "tert-butyl 4-mercaptothiomorpholine-1,1-dioxide", "ethyl oxalyl chloride", "base (e.g. triethylamine)" ], "Reaction": [ "Add tert-butyl 4-mercaptothiomorpholine-1,1-dioxide to a solution of ethyl oxalyl chloride in anhydrous dichloromethane.", "Add a base (e.g. triethylamine) to the reaction mixture to initiate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction with water and extract the product with dichloromethane.", "Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate as a white solid." ] }

CAS RN

2126160-58-3

Product Name

tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate

Molecular Formula

C11H19NO5S

Molecular Weight

277.3

Purity

75

Origin of Product

United States

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